Cas no 1865306-16-6 (2-(2-Cyanoethoxy)ethane-1-sulfonamide)

2-(2-Cyanoethoxy)ethane-1-sulfonamide is a versatile organic compound with significant applications in the pharmaceutical and agrochemical industries. Its unique structure, featuring a cyanoethoxy group and a sulfonamide moiety, confers excellent solubility and stability. This compound exhibits high reactivity, making it suitable for various synthetic transformations. Its broad spectrum of uses includes the synthesis of pharmaceutical intermediates and agrochemicals, contributing to its value in research and development.
2-(2-Cyanoethoxy)ethane-1-sulfonamide structure
1865306-16-6 structure
商品名:2-(2-Cyanoethoxy)ethane-1-sulfonamide
CAS番号:1865306-16-6
MF:C5H10N2O3S
メガワット:178.209499835968
CID:5192101
PubChem ID:165471116

2-(2-Cyanoethoxy)ethane-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 2-(2-cyanoethoxy)ethane-1-sulfonamide
    • 1865306-16-6
    • EN300-224667
    • 2-(2-Cyanoethoxy)ethane-1-sulfonamide
    • インチ: 1S/C5H10N2O3S/c6-2-1-3-10-4-5-11(7,8)9/h1,3-5H2,(H2,7,8,9)
    • InChIKey: CFKQWEFNRVQCHU-UHFFFAOYSA-N
    • ほほえんだ: S(CCOCCC#N)(N)(=O)=O

計算された属性

  • せいみつぶんしりょう: 178.04121336g/mol
  • どういたいしつりょう: 178.04121336g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 11
  • 回転可能化学結合数: 5
  • 複雑さ: 232
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 102Ų
  • 疎水性パラメータ計算基準値(XlogP): -1.5

2-(2-Cyanoethoxy)ethane-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-224667-2.5g
2-(2-cyanoethoxy)ethane-1-sulfonamide
1865306-16-6 95%
2.5g
$1931.0 2024-06-20
Enamine
EN300-224667-1.0g
2-(2-cyanoethoxy)ethane-1-sulfonamide
1865306-16-6 95%
1.0g
$986.0 2024-06-20
Enamine
EN300-224667-10g
2-(2-cyanoethoxy)ethane-1-sulfonamide
1865306-16-6
10g
$4236.0 2023-09-15
Enamine
EN300-224667-0.5g
2-(2-cyanoethoxy)ethane-1-sulfonamide
1865306-16-6 95%
0.5g
$946.0 2024-06-20
Enamine
EN300-224667-5g
2-(2-cyanoethoxy)ethane-1-sulfonamide
1865306-16-6
5g
$2858.0 2023-09-15
Enamine
EN300-224667-0.05g
2-(2-cyanoethoxy)ethane-1-sulfonamide
1865306-16-6 95%
0.05g
$827.0 2024-06-20
Enamine
EN300-224667-0.1g
2-(2-cyanoethoxy)ethane-1-sulfonamide
1865306-16-6 95%
0.1g
$867.0 2024-06-20
Enamine
EN300-224667-0.25g
2-(2-cyanoethoxy)ethane-1-sulfonamide
1865306-16-6 95%
0.25g
$906.0 2024-06-20
Enamine
EN300-224667-10.0g
2-(2-cyanoethoxy)ethane-1-sulfonamide
1865306-16-6 95%
10.0g
$4236.0 2024-06-20
Enamine
EN300-224667-5.0g
2-(2-cyanoethoxy)ethane-1-sulfonamide
1865306-16-6 95%
5.0g
$2858.0 2024-06-20

2-(2-Cyanoethoxy)ethane-1-sulfonamide 関連文献

2-(2-Cyanoethoxy)ethane-1-sulfonamideに関する追加情報

Introduction to 2-(2-Cyanoethoxy)ethane-1-sulfonamide (CAS No. 1865306-16-6)

2-(2-Cyanoethoxy)ethane-1-sulfonamide, identified by the Chemical Abstracts Service Number (CAS No.) 1865306-16-6, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the sulfonamide class, a well-documented group of molecules known for their diverse biological activities and therapeutic potential. The structural features of 2-(2-Cyanoethoxy)ethane-1-sulfonamide include a sulfonamide functional group linked to an ethylene backbone, with a cyano substituent attached to one of the ethylene carbons. Such structural motifs are often exploited in drug design due to their ability to interact with biological targets in multiple ways, including hydrogen bonding and electrostatic interactions.

The sulfonamide moiety, characterized by the -SO₂NH₂ group, is a cornerstone in medicinal chemistry, having been integral to the development of numerous antibiotics, diuretics, and anti-inflammatory agents. The presence of the cyano group (-CN) in 2-(2-Cyanoethoxy)ethane-1-sulfonamide introduces additional reactivity and potential for selective binding to biological receptors. This compound’s unique structure positions it as a promising candidate for further investigation in various pharmacological contexts.

In recent years, there has been a surge in research focused on identifying novel sulfonamide derivatives with enhanced pharmacological properties. The versatility of the sulfonamide scaffold allows for modifications that can fine-tune its bioactivity, solubility, and metabolic stability. 2-(2-Cyanoethoxy)ethane-1-sulfonamide represents an example of such innovation, where the cyano group may contribute to improved binding affinity or altered pharmacokinetic profiles compared to simpler sulfonamides.

One of the most compelling aspects of 2-(2-Cyanoethoxy)ethane-1-sulfonamide is its potential application in the development of targeted therapies. The sulfonamide group is frequently incorporated into molecules designed to modulate enzyme activity or receptor interactions. For instance, studies have demonstrated that sulfonamides can serve as inhibitors or activators of various metabolic pathways. The cyano-substituted version may exhibit distinct interactions with enzymes such as carbonic anhydrase or other hydrolases, which are critical in maintaining physiological balance.

The chemical synthesis of 2-(2-Cyanoethoxy)ethane-1-sulfonamide involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps typically include the formation of the sulfonamide bond via nucleophilic substitution or condensation reactions, followed by functionalization at the carbon atom bearing the cyano group. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct extensive biological evaluations.

Recent studies have begun to explore the biological activity of 2-(2-Cyanoethoxy)ethane-1-sulfonamide by examining its interaction with specific targets. Preliminary findings suggest that this compound may exhibit inhibitory effects on certain enzymes or receptors implicated in inflammatory responses and cellular signaling pathways. These preliminary results are particularly intriguing given the growing interest in modulating these pathways for therapeutic benefit.

The pharmacokinetic profile of 2-(2-Cyanoethoxy)ethane-1-sulfonamide is another area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential and minimizing adverse effects. Computational modeling techniques have been employed to predict ADME properties based on structural features, which can guide experimental design and reduce time-to-discovery.

In conclusion, 2-(2-Cyanoethoxy)ethane-1-sulfonamide (CAS No. 1865306-16-6) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. As research continues to uncover new applications for sulfonamide derivatives, compounds like this one are poised to play a vital role in developing next-generation therapeutics. Further exploration into its mechanism of action and pharmacological properties will undoubtedly provide valuable insights into its therapeutic potential.

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